4-Bromo-2-(tributylstannyl)thiazole (CAS 173978-98-8) is a pre-differentiated, bifunctional heterocyclic building block utilized extensively in advanced organic synthesis and materials science. It features a highly nucleophilic tributylstannyl group at the C2 position and an electrophilic bromine atom at the C4 position . This specific substitution pattern enables orthogonal, sequential cross-coupling reactions, allowing chemists to selectively functionalize the C2 position via Stille coupling while preserving the C4 position for subsequent metal-catalyzed transformations. The compound is supplied as a dense liquid (1.314 g/mL at 25 °C) and is primarily procured for the synthesis of polyheterocycles, conjugated polymers, and complex pharmaceutical scaffolds where strict regiocontrol and precursor stability are required .
Attempting to substitute 4-bromo-2-(tributylstannyl)thiazole with 2,4-dibromothiazole or thiazole-2-boronic acid derivatives introduces significant process inefficiencies. While 2,4-dibromothiazole is a lower-cost precursor, relying on the inherent kinetic difference between the C2 and C4 C-Br bonds during cross-coupling often yields 10–20% of bis-coupled or mis-coupled regioisomeric byproducts, necessitating complex chromatographic separations [1]. Conversely, substituting the stannane with a thiazole-2-boronic acid or pinacol ester to utilize Suzuki-Miyaura conditions exposes the process to rapid protodeboronation. Heteroaromatic 2-boronic acids form zwitterionic water adducts that fragment rapidly at neutral or basic pH, often requiring the use of large stoichiometric excesses (>2.0 equivalents) or expensive masking groups (e.g., MIDA boronates) to achieve acceptable yields [2]. The C2-tributylstannyl group avoids both the regioselectivity issues of dihalides and the hydrolytic instability of boronic acids.
In metal-catalyzed cross-couplings, the stability of the organometallic partner directly dictates the required stoichiometric equivalents. Thiazole-2-boronic acids undergo rapid protodeboronation in aqueous or basic media due to unimolecular fragmentation of C-B bonds, with half-lives often measured in minutes at neutral pH [1]. In contrast, 4-bromo-2-(tributylstannyl)thiazole exhibits complete stability against protodemetalation under standard Stille coupling conditions (e.g., Pd(PPh3)4, toluene or DMF, 80–100 °C). This stability allows procurement teams to calculate mass balances based on near-equimolar stoichiometry (1.05–1.1 equivalents) rather than the 2.0–3.0 equivalents frequently required to compensate for the degradation of equivalent boronic acids .
| Evidence Dimension | Stoichiometric efficiency and degradation resistance |
| Target Compound Data | Requires ~1.05-1.1 equivalents for complete conversion due to high hydrolytic stability. |
| Comparator Or Baseline | Thiazole-2-boronic acids (requires >2.0 equivalents due to rapid protodeboronation). |
| Quantified Difference | >45% reduction in required organometallic equivalents. |
| Conditions | Standard cross-coupling conditions (neutral to mildly basic, 80-100 °C). |
Eliminating the need for large stoichiometric excesses reduces raw material costs and minimizes the generation of unreacted starting material or protodemetalated byproducts in the final mixture.
When synthesizing 2,4-disubstituted thiazoles, establishing the correct attachment order is critical. Using 2,4-dibromothiazole as a baseline requires relying on the kinetic preference for oxidative addition at the C2 position. While statistically favoring C2, this approach routinely generates 10-20% of C4-coupled or 2,4-bis-coupled impurities [1]. 4-Bromo-2-(tributylstannyl)thiazole provides absolute orthogonality: the C2-SnBu3 group reacts exclusively under Stille conditions, yielding >95% of the 2-substituted-4-bromothiazole intermediate with 0% reaction at the C4-bromide. The retained C4-bromide is then available for a subsequent Suzuki, Negishi, or Buchwald-Hartwig coupling .
| Evidence Dimension | Regioselectivity in initial coupling step |
| Target Compound Data | 100% chemoselective reaction at C2 (0% bis-coupling). |
| Comparator Or Baseline | 2,4-Dibromothiazole (typically yields 10-20% bis-coupled or regioisomeric byproducts). |
| Quantified Difference | Elimination of 10-20% off-target coupling byproducts. |
| Conditions | Pd-catalyzed cross-coupling (Stille vs. Suzuki/Kumada on dihalide). |
Absolute regiocontrol eliminates the need for intermediate purification steps to remove closely eluting regioisomers, directly improving process yield and manufacturability.
Within the class of organotin reagents, the choice of alkyl ligand impacts both reactivity and handling safety. Trimethylstannyl derivatives are highly volatile and present severe inhalation toxicity risks, complicating their use in standard laboratory or pilot-scale environments . 4-Bromo-2-(tributylstannyl)thiazole utilizes the tributylstannyl group, which significantly increases the molecular weight (453.07 g/mol) and boiling point (flash point >110 °C). This drastically reduces the vapor pressure compared to trimethylstannyl analogs, mitigating inhalation exposure risks and simplifying the engineering controls required during handling and weighing operations .
| Evidence Dimension | Volatility and inhalation risk |
| Target Compound Data | Tributylstannyl derivative (Flash point >110 °C, low vapor pressure). |
| Comparator Or Baseline | Trimethylstannyl analogs (High vapor pressure, severe inhalation hazard). |
| Quantified Difference | Significant reduction in vapor pressure and associated inhalation toxicity risk. |
| Conditions | Standard ambient handling and weighing conditions (25 °C, 1 atm). |
Lower volatility directly translates to safer handling, reduced requirement for specialized containment isolators, and easier compliance with occupational exposure limits during scale-up.
The strict regiocontrol and hydrolytic stability of 4-bromo-2-(tributylstannyl)thiazole make it a standard building block for synthesizing thiopeptide antibiotics and cyclothiazomycins . In these multi-step syntheses, the compound allows for the sequential construction of thiazole-thiazole bonds without the risk of protodeboronation or the need for intermediate halogenation steps.
In organic photovoltaics (OPVs) and OLED materials, the compound is utilized to incorporate electron-deficient thiazole units into conjugated backbones . The orthogonal reactivity allows for the precise, step-wise attachment of donor moieties at the C2 position followed by polymerization or end-capping at the C4 position, ensuring exact structural control over the resulting polymer sequence.
For medicinal chemistry programs targeting kinase inhibitors or GPCR modulators, this building block enables rapid late-stage diversification . The C2 position can be coupled to a core scaffold via Stille reaction, leaving the C4-bromide available for parallel library synthesis (e.g., via Suzuki couplings with various boronic acids) to explore structure-activity relationships (SAR) efficiently.
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